molecular formula C15H23ClN4S B12604695 2-chloro-6-decylsulfanyl-7H-purine CAS No. 646509-50-4

2-chloro-6-decylsulfanyl-7H-purine

Cat. No.: B12604695
CAS No.: 646509-50-4
M. Wt: 326.9 g/mol
InChI Key: KIQIERHHKADUIQ-UHFFFAOYSA-N
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Description

2-chloro-6-decylsulfanyl-7H-purine is a chemical compound with the molecular formula C15H23ClN4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropurine with decanethiol under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for 2-chloro-6-decylsulfanyl-7H-purine are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-decylsulfanyl-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: Various purine derivatives.

Scientific Research Applications

2-chloro-6-decylsulfanyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-chloro-6-decylsulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-decylsulfanyl-7H-purine is unique due to its long decylsulfanyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

646509-50-4

Molecular Formula

C15H23ClN4S

Molecular Weight

326.9 g/mol

IUPAC Name

2-chloro-6-decylsulfanyl-7H-purine

InChI

InChI=1S/C15H23ClN4S/c1-2-3-4-5-6-7-8-9-10-21-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H,17,18,19,20)

InChI Key

KIQIERHHKADUIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl

Origin of Product

United States

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